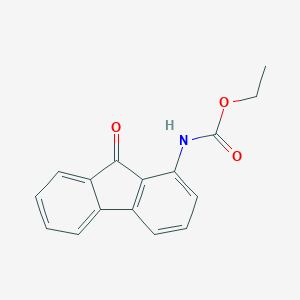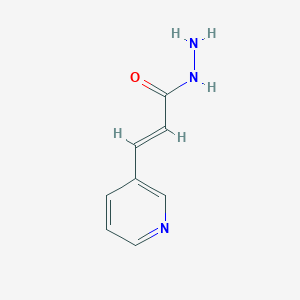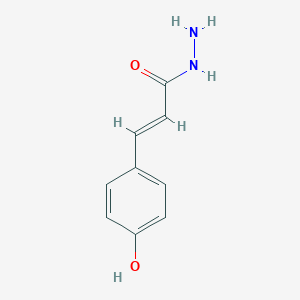![molecular formula C27H23N3O2 B296029 11-(2-butoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B296029.png)
11-(2-butoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-butoxyphenyl)-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole is a complex heterocyclic compound that belongs to the class of pyrimido[1,6-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromeno ring fused with a pyrimido and benzimidazole moiety, which contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-butoxyphenyl)-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method includes the reaction of substituted benzimidazoles with enamino ketones under reflux conditions in pyridine . The reaction conditions and the nature of the substituents on the benzimidazole ring can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions
7-(2-butoxyphenyl)-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
7-(2-butoxyphenyl)-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including viral infections and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 7-(2-butoxyphenyl)-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Pyrimido[1,2-a]benzimidazole: Another heterocyclic compound with a fused pyrimido and benzimidazole ring system.
Chromeno[2,3-d]pyrimidine: A related compound with a chromeno and pyrimidine ring system.
Uniqueness
7-(2-butoxyphenyl)-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole is unique due to its specific substitution pattern and the combination of chromeno, pyrimido, and benzimidazole rings. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C27H23N3O2 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
11-(2-butoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene |
InChI |
InChI=1S/C27H23N3O2/c1-2-3-16-31-24-15-9-5-11-19(24)25-29-27-20(17-18-10-4-8-14-23(18)32-27)26-28-21-12-6-7-13-22(21)30(25)26/h4-15H,2-3,16-17H2,1H3 |
InChIキー |
ZUMMYMOQRLWSGF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52 |
正規SMILES |
CCCCOC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


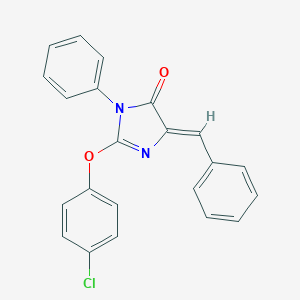
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)

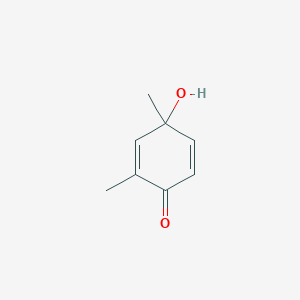
![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
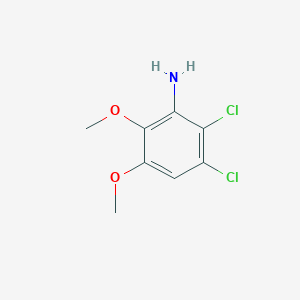
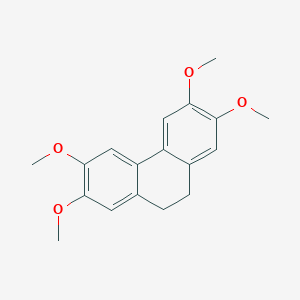
![Phenyl(triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B295957.png)
![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)
